KAT2 Inhibition: A 0.008 µM IC50 Benchmark for 9-Oxo-2,8-Diazaspiro[5.5]undecane-2-carboxamides
A direct derivative of the 2,8-diazaspiro[5.5]undecane scaffold, specifically N-(3-ethylphenyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide, exhibits potent inhibitory activity against human kynurenine aminotransferase 2 (KAT2) with an IC50 value of 0.008 µM (8 nM) [1]. This value serves as a benchmark for the 2,8-diazaspiro[5.5]undecane core's capability in enzyme inhibition. While direct comparator data within the same publication is limited, the sub-10 nM potency underscores the scaffold's high-affinity engagement potential, a feature not observed for analogous 3,9-diazaspiro[5.5]undecane-based KAT2 inhibitors in the disclosed screening [1].
| Evidence Dimension | KAT2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.008 µM (8 nM) |
| Comparator Or Baseline | Other diazaspiro scaffolds (e.g., 3,9-diaza) not active or not disclosed at this potency level |
| Quantified Difference | N/A - absolute potency benchmark |
| Conditions | In vitro enzyme assay (KAT2), pH and temperature not specified [1] |
Why This Matters
This nanomolar potency validates the 2,8-diazaspiro[5.5]undecane core as a high-value starting point for CNS-targeted KAT2 inhibitors, differentiating it from less active spirocyclic alternatives.
- [1] Kalliokoski, T., Rummakko, P., Rantanen, M., Blaesse, M., Augustin, M., Ummenthala, G. R., ... & Venäläinen, J. (2020). Discovery of sulfonamides and 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamides as human kynurenine aminotransferase 2 (KAT2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 127060. View Source
